molecular formula C23H24ClN3O6 B12337483 5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Cat. No.: B12337483
M. Wt: 473.9 g/mol
InChI Key: DYIPXUAIGKBFTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C23H24ClN3O6

Molecular Weight

473.9 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H24ClN3O6/c1-31-20-5-3-17(24)12-16(20)14-32-23(30)27-10-8-26(9-11-27)7-6-19(28)15-2-4-18-21(13-15)33-22(29)25-18/h2-5,12-13H,6-11,14H2,1H3,(H,25,29)

InChI Key

DYIPXUAIGKBFTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)COC(=O)N2CCN(CC2)CCC(=O)C3=CC4=C(C=C3)NC(=O)O4

Origin of Product

United States

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